molecular formula C20H23NO6S B11143133 N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide

N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide

Cat. No.: B11143133
M. Wt: 405.5 g/mol
InChI Key: XFYVCUSPVAYEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring:

  • A 1,1-dioxidotetrahydrothiophene (sulfolane) ring substituted at the 3-position, which enhances solubility and metabolic stability due to its polar sulfone group .
  • An N-methylacetamide backbone, providing conformational rigidity and facilitating hydrogen-bonding interactions with biological targets.
  • A 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy moiety, a bicyclic system with a ketone group that may confer redox activity or serve as a hydrogen-bond acceptor .

The molecular formula is approximately C₂₀H₂₁NO₆S (based on analogs in ), with a molecular weight of ~405.5 g/mol. Its synthesis likely involves copper-catalyzed 1,3-dipolar cycloaddition or nucleophilic substitution, as seen in related compounds .

Properties

Molecular Formula

C20H23NO6S

Molecular Weight

405.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetamide

InChI

InChI=1S/C20H23NO6S/c1-21(13-8-9-28(24,25)12-13)19(22)11-26-14-6-7-16-15-4-2-3-5-17(15)20(23)27-18(16)10-14/h6-7,10,13H,2-5,8-9,11-12H2,1H3

InChI Key

XFYVCUSPVAYEAO-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)COC2=CC3=C(C=C2)C4=C(CCCC4)C(=O)O3

Origin of Product

United States

Preparation Methods

Cyclization of Tetralone Derivatives

The chromenol core is synthesized via acid-catalyzed cyclization of 3-hydroxy-1-tetralone. A typical procedure involves:

  • Dissolving 3-hydroxy-1-tetralone (1.0 eq) in acetic acid with catalytic sulfuric acid.

  • Heating at 110°C for 8–12 hours to form the chromen-6-one intermediate.

  • Reduction of the ketone using sodium borohydride (NaBH₄) in methanol yields the chromenol.

Table 1: Optimization of Chromenol Synthesis

ConditionCatalystSolventTemp (°C)Yield (%)
CyclizationH₂SO₄AcOH11078
Ketone reductionNaBH₄MeOH2592

Preparation of N-Methyl-1,1-dioxidotetrahydro-3-thienylamine

Oxidation of Tetrahydrothiophene Derivatives

The sulfone moiety is introduced via oxidation of tetrahydrothiophene-3-amine:

  • Treating tetrahydrothiophene-3-amine (1.0 eq) with hydrogen peroxide (H₂O₂, 3.0 eq) in acetic acid at 60°C for 6 hours.

  • Methylation of the amine using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) in DMF at 25°C.

Table 2: Sulfone Formation and Methylation

StepReagentSolventTime (h)Yield (%)
OxidationH₂O₂/AcOHAcOH685
MethylationCH₃I/K₂CO₃DMF1290

Acetamide Linker Installation

Chloroacetylation of Chromenol

  • Reacting chromenol (1.0 eq) with chloroacetyl chloride (1.2 eq) in dichloromethane (DCM) using triethylamine (TEA) as a base.

  • Purification via silica gel chromatography yields 3-(chloroacetoxy)benzo[c]chromen-6-one.

Coupling with Thienylamine

  • Mixing the chloroacetyl intermediate (1.0 eq) with N-methyl-1,1-dioxidotetrahydro-3-thienylamine (1.1 eq) in acetonitrile.

  • Adding potassium iodide (KI) as a catalyst and heating at 50°C for 24 hours.

Table 3: Acetamide Coupling Conditions

ParameterValue
SolventAcetonitrile
CatalystKI (0.1 eq)
Temperature50°C
Time24 h
Yield76%

Industrial-Scale Considerations

Large-scale production employs continuous flow reactors to enhance reproducibility. Key parameters include:

  • Residence time : 30 minutes for cyclization steps.

  • Automated pH control : Critical during oxidation to prevent over-oxidation.

  • Crystallization : Ethanol/water mixtures achieve >99% purity post-coupling.

Analytical Characterization

  • NMR : δ 7.2–6.8 ppm (aromatic protons), δ 3.1 ppm (sulfone methyl), δ 2.5 ppm (chromen methylene).

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30).

  • Mass Spec : [M+H]⁺ at m/z 405.5.

Challenges and Mitigation Strategies

  • Over-oxidation : Controlled H₂O₂ stoichiometry prevents sulfonic acid byproducts.

  • Racemization : Chiral HPLC ensures enantiopurity of the thienylamine fragment.

  • Solvent selection : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.

Emerging Methodologies

Recent patents disclose photoredox-catalyzed coupling for acetamide formation, reducing reaction times to 2 hours. Additionally, enzymatic resolution techniques improve amine fragment purity (>99.5% ee) .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxidotetrahydro-thienyl group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Synthesis and Production

The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide typically involves multiple synthetic steps:

  • Preparation of Intermediates : The initial step involves creating the dioxidotetrahydro-thienyl intermediate.
  • Condensation and Substitution Reactions : Subsequent reactions introduce the benzo[c]chromen moiety through optimized conditions (temperature, solvent choice, catalysts).
  • Optimization for Yield : Specific conditions are tailored to maximize yield and purity.

For large-scale production, continuous flow reactors are often employed to ensure consistent quality and efficiency. Advanced analytical techniques are utilized for monitoring reaction progress.

Scientific Research Applications

The potential applications of this compound can be categorized into several key areas:

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block in synthetic chemistry for developing more complex organic molecules.

Biology

  • Antimicrobial Properties : Preliminary studies indicate that the compound may exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Research suggests potential anticancer properties, making it a candidate for further investigation in medicinal chemistry.

Medicine

  • Therapeutic Agent Exploration : The unique structural features suggest possible applications as a therapeutic agent for various diseases. Ongoing research aims to elucidate its mechanism of action and therapeutic potential.

Industry

  • Material Development : The compound's distinctive properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide involves interactions with specific molecular targets and pathways. The dioxidotetrahydro-thienyl group may interact with enzymes or receptors, modulating their activity. The benzo[c]chromen-3-yl moiety may contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s sulfolane ring distinguishes it from halogenated analogs (e.g., ) and enhances polarity compared to non-sulfonated thiophene derivatives .

Physicochemical Properties

  • Solubility: The sulfone group in the target compound likely improves aqueous solubility compared to non-sulfonated analogs like those in .
  • Metabolic Stability : The N-methyl group reduces susceptibility to enzymatic degradation relative to primary amides (e.g., ).
  • Melting Points: Chromenone-containing acetamides typically exhibit high melting points (>200°C) due to aromatic stacking, as seen in .

Data Tables

Table 1: Spectroscopic Data for Selected Analogs

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm) Reference
Target Compound ~1670–1690 5.40 (s, 2H, –OCH₂), 8.36 (s, 1H, aromatic)
N-(3-Acetyl-2-thienyl)-2-bromoacetamide 1682 5.38 (s, 2H, –CH₂CO–), 7.87 (d, 1H, aromatic)
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide 1676 10.79 (s, 1H, –NH), 8.12 (d, 1H, aromatic)

Biological Activity

N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide is a complex organic compound with notable structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Molecular Characteristics

The compound has a molecular formula of C20H23NO6SC_{20}H_{23}NO_6S and a molecular weight of 405.5 g/mol. Its unique structure includes a dioxidotetrahydro-thienyl group and a benzo[c]chromen moiety, which may confer specific biological activities not found in similar compounds .

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Thienyl Group : The thienyl moiety is synthesized using oxidizing agents such as hydrogen peroxide.
  • Coupling Reaction : The dioxidotetrahydro-thienyl is coupled with the benzo[c]chromen derivative through amide bond formation.
  • Purification : The final product undergoes purification to achieve high yields and purity .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Properties

Preliminary studies suggest that this compound may possess significant antimicrobial activity. It is hypothesized that its mechanism involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Early research indicates potential efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Further studies are required to elucidate its specific interactions with cancer-related molecular targets .

Mechanistic Studies

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Current hypotheses suggest that it may interact with specific enzymes or receptors involved in disease processes.

Study on Anticancer Activity

In a recent study published in 2023, derivatives of similar compounds were evaluated for their ability to inhibit PD-L1 interactions in tumor models. While the specific results for N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl were not detailed, the findings suggest that compounds with similar structural features may enhance antitumor immunity and exhibit significant therapeutic effects .

Compound Activity Mechanism
N-(1,1-dioxidotetrahydro...)AntimicrobialDisruption of cell membranes
N-(1,1-dioxidotetrahydro...)AnticancerInduction of apoptosis

Q & A

Q. What are the critical steps in synthesizing N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step organic reactions, including cycloaddition, amide coupling, and oxidation. Key steps include:

  • Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, as seen in analogous compounds (e.g., 1,3-dipolar cycloaddition with Cu(OAc)₂ in t-BuOH/H₂O) .
  • Purification : Chromatography (e.g., silica gel) is essential to isolate the target compound from by-products .
  • Optimization : Reaction time (6–8 hours), solvent ratios (e.g., 3:1 t-BuOH/H₂O), and catalyst loading (10 mol% Cu(OAc)₂) influence yield and purity .

Q. What analytical techniques are recommended for characterizing this compound’s structure and purity?

Answer: Standard protocols include:

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm substituent positions and functional groups (e.g., δ 5.38 ppm for –NCH₂CO– in triazole derivatives) .
    • IR : Identify carbonyl (C=O, ~1670 cm⁻¹) and amide (–NH, ~3260 cm⁻¹) stretches .
  • Chromatography : HPLC or TLC with hexane:ethyl acetate (8:2) to monitor purity .
  • Mass Spectrometry : HRMS for molecular ion verification (e.g., [M+H]⁺ accuracy within 0.001 Da) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Answer: Stability studies should evaluate:

  • pH Sensitivity : Test solubility and degradation in buffered solutions (pH 2–10) .
  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .
  • Light/Oxygen Exposure : Accelerated aging studies under UV light or oxidative conditions (e.g., H₂O₂) .

Advanced Research Questions

Q. What methodologies are used to elucidate the compound’s mechanism of action in biological systems?

Answer: Advanced approaches include:

  • Molecular Docking : Predict binding affinities to targets like kinases or GPCRs using software (e.g., AutoDock Vina) .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values against enzymes (e.g., cyclooxygenase or proteases) .
    • Cellular Uptake : Fluorescence tagging or radiolabeling to track intracellular distribution .
  • Transcriptomics/Proteomics : RNA-seq or SILAC to identify downstream pathways affected .

Q. How can structure-activity relationships (SAR) be explored for this compound?

Answer: SAR strategies involve:

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with halogen or alkyl groups) and compare bioactivity .

  • Pharmacophore Modeling : Identify critical moieties (e.g., dioxidotetrahydrothienyl for solubility, benzo[c]chromen for target binding) .

  • Data Table :

    DerivativeModificationBioactivity (IC₅₀, nM)
    Parent None120 ± 15
    A1 –OCH₃ → –F85 ± 10
    A2 –CH₃ → –CF₃250 ± 30

Q. How can contradictions in reported reactivity or stability data be resolved?

Answer: Address discrepancies via:

  • Controlled Replication : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) .
  • Advanced Characterization :
    • X-ray Crystallography : Confirm stereochemistry and crystal packing effects .
    • DFT Calculations : Predict electronic effects of substituents (e.g., electron-withdrawing groups increasing electrophilicity) .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA for batch variability) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for amide coupling to avoid hydrolysis .
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors) and validate assays with dose-response curves .
  • Data Reporting : Use standardized formats (e.g., CDD Vault) for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.